molecular formula C7H4BrN3O2 B1449847 5-Bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid CAS No. 2089651-75-0

5-Bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid

Cat. No.: B1449847
CAS No.: 2089651-75-0
M. Wt: 242.03 g/mol
InChI Key: KMVHGALKSSQFAC-UHFFFAOYSA-N
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Description

5-Bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C7H4BrN3O2 and its molecular weight is 242.03 g/mol. The purity is usually 95%.
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Biological Activity

5-Bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly as a kinase inhibitor. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C7H4BrN3O2
  • Molecular Weight : 242.03 g/mol
  • CAS Number : 916325-85-4

The primary biological activity of this compound is linked to its role as an inhibitor of tropomyosin receptor kinases (TRKs). These kinases are crucial in regulating cell proliferation and differentiation. Inhibition of TRKs can lead to reduced cancer cell growth and proliferation, making this compound a candidate for cancer therapeutics .

Antiproliferative Effects

Research has demonstrated that derivatives of 5-bromo-1H-pyrazolo[3,4-C]pyridine exhibit significant antiproliferative activity against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
C03Km-120.304
C03MCF-7>40
C03HUVEC>36.69

The compound C03 showed selective inhibition towards the Km-12 colorectal cancer cell line while exhibiting minimal effects on MCF-7 (breast cancer) and HUVEC (normal endothelial) cells, indicating a favorable therapeutic index .

Antimicrobial Activity

In addition to its anticancer properties, derivatives of 5-bromo-1H-pyrazolo[3,4-C]pyridine have demonstrated antimicrobial activities. For example, synthesized compounds showed potent activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the antibacterial activity of selected derivatives:

CompoundActivity Against Gram-positive StrainsActivity Against Gram-negative Strains
8aExcellentModerate
8cExcellentModerate
8dExcellentModerate
8iExcellentModerate

These compounds were compared to standard antibiotics like streptomycin and exhibited significant antioxidant properties as well .

Study on TRK Inhibition

In a study focused on the synthesis and evaluation of various pyrazolo[3,4-b]pyridine derivatives, one compound (C03) was highlighted for its effective inhibition of TRKA with an IC50 value of 56 nM. This study emphasized the compound's selectivity and low off-target effects, suggesting its potential for further clinical development in targeted cancer therapies .

Antioxidant Properties

Another research effort evaluated the antioxidant capabilities of several derivatives of 5-bromo-1H-pyrazolo[3,4-C]pyridine. The DPPH radical scavenging assay indicated that compounds such as 8c and 8i exhibited significant antioxidant activity, which is beneficial in reducing oxidative stress related to various diseases including cancer .

Properties

IUPAC Name

5-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-5-1-3-4(2-9-5)10-11-6(3)7(12)13/h1-2H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVHGALKSSQFAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Br)NN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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